molecular formula C19H27F3N2O3S B2985150 4-(tert-butyl)-N-(3-oxo-3-(2-(trifluoromethyl)piperidin-1-yl)propyl)benzenesulfonamide CAS No. 2034253-15-9

4-(tert-butyl)-N-(3-oxo-3-(2-(trifluoromethyl)piperidin-1-yl)propyl)benzenesulfonamide

Cat. No. B2985150
M. Wt: 420.49
InChI Key: VVSYPDYVAXPNPD-UHFFFAOYSA-N
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Description

Usually, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, etc.



Molecular Structure Analysis

This involves analyzing the molecular structure of the compound. Techniques like X-ray crystallography, NMR spectroscopy, etc., are used for this purpose.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound can undergo. It includes understanding the reactivity of the compound and predicting its behavior in different chemical reactions.



Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound like melting point, boiling point, solubility, chemical stability, etc.


Scientific Research Applications

Synthetic Chemistry Applications

This compound is involved in the development of potent reagent combinations for the conversion of thioglycosides to glycosyl triflates, facilitating diverse glycosidic linkage formations. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) activates thioglycosides in dichloromethane, enabling rapid conversion to glycosides with good yield and selectivity (Crich & Smith, 2001).

Crystallography and Structural Analysis

The compound's derivatives have been utilized in crystallography to study the molecular structures and interactions. For example, a derivative crystallized in a triclinic space group has shown extensive π–π interactions and nearly linear intermolecular N–H···N hydrogen bonds, providing insights into molecular packing and structure (Balu & Gopalan, 2013).

Safety And Hazards

This involves understanding the safety measures that need to be taken while handling the compound and the possible hazards it can cause to health and the environment.


Future Directions

This involves predicting the future applications of the compound based on its properties and behavior.


properties

IUPAC Name

4-tert-butyl-N-[3-oxo-3-[2-(trifluoromethyl)piperidin-1-yl]propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27F3N2O3S/c1-18(2,3)14-7-9-15(10-8-14)28(26,27)23-12-11-17(25)24-13-5-4-6-16(24)19(20,21)22/h7-10,16,23H,4-6,11-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSYPDYVAXPNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCCCC2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-butyl)-N-(3-oxo-3-(2-(trifluoromethyl)piperidin-1-yl)propyl)benzenesulfonamide

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